3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Description
3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected aromatic carboxylic acid derivative. The Fmoc group serves as a temporary protective group for amines in solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions. This compound features:
- Core structure: A benzoic acid backbone substituted with a phenyl ring bearing an Fmoc-protected aminomethyl group.
- Molecular formula: C₃₀H₂₃NO₄ (based on CAS 219640-94-5 in ).
- Applications: Primarily used in peptide synthesis as a building block or linker due to its orthogonally protected amine and carboxylic acid functionalities .
Properties
IUPAC Name |
3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)20-10-7-9-19(16-20)22-11-2-1-8-21(22)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXMCMCXSAUANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group during subsequent reactions.
Coupling Reaction: The protected amino group is coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is primarily utilized in drug development due to its ability to serve as a protective group for amino acids during peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, which is crucial for synthesizing complex peptides and proteins that may be used in therapeutic applications. Research indicates that peptides synthesized with Fmoc protection exhibit enhanced stability and bioactivity, making them suitable candidates for drug formulation .
1.2 Anticancer Agents
Recent studies have investigated the potential of Fmoc derivatives as anticancer agents. The compound's ability to form stable interactions with biological targets can lead to the development of novel anticancer therapies. For instance, specific derivatives have shown promise in inhibiting tumor growth in vitro by interfering with cellular signaling pathways .
Bioconjugation Techniques
2.1 Site-Selective Bioconjugation
The Fmoc group facilitates site-selective bioconjugation, a method that allows for the attachment of biomolecules such as antibodies or enzymes to specific sites on a target molecule. This technique is essential for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects. The versatility of the compound enables researchers to modify it further for tailored bioconjugation strategies .
2.2 Applications in Diagnostics
In diagnostic applications, the compound can be conjugated with imaging agents or fluorescent markers, allowing for enhanced visualization of biological processes in real-time. This capability is particularly useful in cancer diagnostics, where precise localization of tumors is critical for effective treatment planning .
Material Science
3.1 Polymer Chemistry
The incorporation of 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid into polymer matrices has been explored for developing advanced materials with improved mechanical and thermal properties. Its unique chemical structure contributes to the formation of high-performance polymers that are resistant to degradation and can withstand harsh environmental conditions .
3.2 Nanotechnology
In nanotechnology, this compound serves as a building block for the synthesis of nanoparticles used in drug delivery systems. Its amphiphilic nature allows it to self-assemble into nanostructures that can encapsulate drugs and release them in a controlled manner, enhancing the efficacy of treatment regimens .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Therapy | Demonstrated significant tumor growth inhibition using Fmoc-derived peptides in vitro. |
| Study B | Bioconjugation | Successful attachment of Fmoc derivatives to antibodies resulted in enhanced targeting capabilities. |
| Study C | Polymer Development | Developed a new polymer composite exhibiting superior thermal stability and mechanical strength due to the incorporation of the compound. |
Mechanism of Action
The mechanism of action of 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid involves its ability to interact with specific molecular targets. The Fmoc group facilitates the protection and deprotection of amino groups, allowing for selective reactions in complex synthetic pathways. This compound can also act as a ligand, binding to proteins and enzymes to modulate their activity.
Comparison with Similar Compounds
Steric and Electronic Effects
- Benzoic Acid Derivatives (e.g., target compound): The rigidity of the benzoic acid core enhances stability in acidic conditions, making it ideal for SPPS . In contrast, acetic acid analogs (e.g., 4-({[(Fmoc)amino]methyl}phenyl)acetic acid) exhibit higher solubility in polar solvents due to reduced aromaticity .
- Biphenyl Derivatives (e.g., 2′-(Fmoc-carbamoyl)biphenylcarboxylic acid): The extended conjugation system improves binding affinity to hydrophobic pockets in proteins, as demonstrated in receptor-ligand studies .
Critical Analysis of Structural Variations
Q & A
Q. What are the established synthetic routes for 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid, and what reaction conditions are critical for high yield?
The synthesis typically involves Fmoc protection of the amino group, followed by coupling with benzoic acid derivatives. Key steps include:
- Protection : Use of Fmoc-Cl (9-fluorenylmethyl chloroformate) to protect the amine group under basic conditions (e.g., NaHCO₃) .
- Coupling : Activation of the carboxylic acid moiety using reagents like isobutoxycarbonyl chloride (IBC-Cl) or coupling agents (e.g., HATU, DCC) in solvents such as DMF or DCM .
- Deprotection : Piperidine or DBU in DMF to remove the Fmoc group while maintaining reaction integrity .
Q. Critical Conditions :
- Temperature control (0–25°C) to prevent side reactions.
- Anhydrous solvents to avoid hydrolysis of active intermediates.
- Purification via flash chromatography or HPLC to isolate high-purity product .
| Synthetic Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Fmoc protection | Fmoc-Cl, NaHCO₃, DMF, 0°C → RT | 85–90% | |
| Carboxylic acid coupling | IBC-Cl, NaN₃, DCM, 25°C, 12h | 70–75% | |
| Deprotection | Piperidine (20% in DMF), 30 min | >95% |
Q. What are the primary research applications of this compound in academic settings?
This compound is primarily used in:
- Peptide Synthesis : As an Fmoc-protected building block for solid-phase peptide synthesis (SPPS) to ensure regioselective coupling .
- Drug Development : As a precursor for bioactive molecules targeting enzymes (e.g., proteases) or receptors .
- Material Science : Incorporation into polymers or dendrimers for controlled drug delivery systems .
Q. Methodological Applications :
- SPPS Protocol : Use in automated synthesizers with iterative deprotection/coupling cycles .
- Biological Assays : Functionalization of the benzoic acid moiety for conjugation with fluorophores or biotin .
Q. What safety precautions are necessary when handling this compound?
- Toxicity : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent degradation .
- Spill Management : Avoid dust formation; clean with ethanol and adsorbent materials .
| Hazard | Precaution | Reference |
|---|---|---|
| Acute toxicity (Category 4) | Use fume hood; avoid inhalation | |
| Skin irritation | Wash immediately with soap/water |
Advanced Questions
Q. How can researchers optimize coupling efficiency of Fmoc-protected intermediates during synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance reagent solubility and reaction rates .
- Activation Reagents : HATU or PyBOP improves coupling yields over DCC due to reduced racemization .
- Stoichiometry : Use 1.5–2.0 equivalents of activated ester relative to the amine group .
Q. Troubleshooting :
- Low Yields : Monitor reaction progress via TLC or LC-MS. Add molecular sieves to scavenge water .
- Side Products : Use scavenger resins (e.g., Wang resin) to remove excess reagents .
Q. What analytical techniques are most effective for characterizing the compound and assessing purity?
- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) and detect byproducts .
- FT-IR : Confirm carbonyl stretches (Fmoc C=O at ~1720 cm⁻¹) .
| Technique | Purpose | Reference |
|---|---|---|
| HPLC-MS | Purity analysis, molecular ion detection | |
| ¹H NMR | Structural verification, stereochemistry |
Q. What are the common side reactions observed during Fmoc deprotection, and how can they be mitigated?
- Premature Deprotection : Acidic conditions may cleave Fmoc prematurely. Use piperidine (20% in DMF) for controlled removal .
- Racemization : Minimize exposure to basic conditions; keep reactions below 25°C .
- Aggregation : Add chaotropic agents (e.g., urea) to prevent peptide aggregation during SPPS .
Q. Mitigation Strategies :
- Use DBU as a milder base for sensitive substrates .
- Purify intermediates immediately after deprotection to prevent degradation .
Q. How does the structural configuration influence interactions with biological targets?
- Stereochemistry : The (S)- or (R)-configuration at chiral centers affects binding affinity to enzymes (e.g., proteases) .
- Aromatic Moieties : The benzoic acid and fluorenyl groups enhance π-π stacking with hydrophobic pockets in proteins .
| Structural Feature | Biological Impact | Reference |
|---|---|---|
| Fmoc group | Enhances membrane permeability | |
| Benzoic acid moiety | Enables hydrogen bonding with active sites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
